molecular formula C15H17N3O2 B15061778 a]pyrimidin-4(5H)-yl)ethanone

a]pyrimidin-4(5H)-yl)ethanone

Cat. No.: B15061778
M. Wt: 271.31 g/mol
InChI Key: RVWOJJBVBVIEID-UHFFFAOYSA-N
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Description

1-(Pyrimidin-4-yl)ethanone: is a heterocyclic organic compound that contains a pyrimidine ring substituted with an ethanone group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrimidin-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of pyrimidine derivatives with acetylating agents. For example, the reaction of 4-aminopyrimidine with acetic anhydride under reflux conditions can yield 1-(pyrimidin-4-yl)ethanone . Another method involves the cyclization of appropriate precursors, such as the condensation of 4-aminopyrimidine with acetyl chloride .

Industrial Production Methods: Industrial production of 1-(pyrimidin-4-yl)ethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation: Pyrimidine carboxylic acids.

    Reduction: Pyrimidine alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

1-(Pyrimidin-4-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(pyrimidin-4-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but often include key enzymes and receptors involved in disease processes .

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

1-[2-(phenoxymethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]ethanone

InChI

InChI=1S/C15H17N3O2/c1-12(19)17-8-5-9-18-15(17)10-13(16-18)11-20-14-6-3-2-4-7-14/h2-4,6-7,10H,5,8-9,11H2,1H3

InChI Key

RVWOJJBVBVIEID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCN2C1=CC(=N2)COC3=CC=CC=C3

Origin of Product

United States

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